1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
The compound is synthesized through various chemical methods, as documented in scientific literature. The synthesis and properties of similar compounds have been explored in detail, providing insights into the methodologies applicable to this specific compound.
This compound can be classified under:
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves multi-step synthetic routes that may include:
The synthesis may utilize various reagents and catalysts to facilitate reactions:
The molecular structure of 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can be represented as follows:
This structure includes:
The molecular weight is approximately 332.22 g/mol. The presence of multiple electronegative fluorine atoms significantly influences the compound's reactivity and polarity.
The compound can participate in various chemical reactions typical for carboxylic acids and pyrazoles:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for compounds like 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves interactions at the molecular level with biological targets. These interactions can lead to various pharmacological effects depending on the target proteins or enzymes involved.
Research indicates that similar pyrazole derivatives may exhibit anti-inflammatory or anti-cancer properties through inhibition of specific enzymes (e.g., cyclooxygenases).
1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has potential applications in:
The construction of the cyclopenta[c]pyrazole scaffold requires sequential transformations to establish the fused tricyclic system. The synthesis begins with the preparation of α,β-unsaturated ketones through Claisen-Schmidt condensations, where cyclopentanone derivatives react with aromatic aldehydes under basic catalysis (e.g., sodium hydroxide in ethanol). The resulting chalcone analogs undergo cyclization with hydrazine derivatives in polar aprotic solvents like dimethylformamide at 80–120°C to form the pyrazole ring. Critical to this stage is the regioselective control of the nitrogen atoms, achieved through steric and electronic modulation of the hydrazine substituents [3].
Table 1: Key Steps in Cyclopenta[c]pyrazole Core Synthesis
Synthetic Step | Reagents/Conditions | Function | Yield Range |
---|---|---|---|
Enone Formation | Aldehyde + cyclopentanone/NaOH/EtOH/reflux | Forms α,β-unsaturated ketone | 70–85% |
Pyrazole Cyclization | Hydrazine hydrate/DMF/80–120°C | Constructs fused pyrazole ring | 65–90% |
Carboxylation | Halogenation followed by carbonation or oxidation | Introduces carboxylic acid at C3 | 60–75% |
Purification | Chromatography (silica gel) or recrystallization | Achieves >95% purity | — |
Final functionalization at the C3 position employs halogenation-carbonation sequences or direct oxidation of methyl/methanol precursors. For example, bromination at the pyrazole C4 position using molecular bromine, followed by metal-halogen exchange and quenching with carbon dioxide, installs the carboxylic acid functionality with high regioselectivity. Oxidation protocols utilize Jones reagent (chromium trioxide in sulfuric acid) or potassium permanganate to convert alkyl groups to carboxylic acids. Purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures, yielding pharmaceutical-grade material (>95% purity) [3] [4].
The installation of trifluoromethyl groups onto the phenyl ring employs both pre-functionalization and late-stage modification strategies. Copper-mediated methods using Umemoto’s reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxol) enable direct trifluoromethylation of aryl iodides under mild conditions (60–80°C in dimethylformamide). This approach circumvents the instability associated with in-situ-generated trifluoromethyl copper species and achieves yields exceeding 80% [4].
Palladium-catalyzed cross-coupling provides an alternative route using 3,5-bis(trifluoromethyl)phenylboronic acids or zinc chloride derivatives. Suzuki-Miyaura couplings with tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran/water mixtures introduce the pre-formed bis(trifluoromethyl)phenyl moiety to halogenated pyrazole intermediates. Key to success is the use of sterically hindered phosphine ligands (e.g., tricyclohexylphosphine) to suppress protodehalogenation side reactions [3].
Table 2: Catalytic Methods for Trifluoromethyl Group Introduction
Method | Catalyst System | Key Reagent | Temperature | Yield | Electronic Effect |
---|---|---|---|---|---|
Copper-Mediated Trifluoromethylation | CuI/1,10-phenanthroline | Umemoto’s Reagent | 60–80°C | 75–85% | Electron-deficient aryl halides preferred |
Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄/P(Cy)₃ | 3,5-(CF₃)₂C₆H₃B(OH)₂ | 80–100°C | 70–90% | Tolerates electron-rich/neutral systems |
Halogen Exchange | CuI/CsF | (CF₃CO₂)Na or TMSCF₃ | 120–150°C | 60–75% | Requires activated aryl chlorides/bromides |
For late-stage functionalization, halogen-exchange reactions using sodium trifluoroacetate or trimethyl(trifluoromethyl)silane in the presence of copper iodide catalysts transform aryl chlorides to trifluoromethyl groups. This method requires high temperatures (120–150°C) in dimethylformamide but avoids the need for pre-formed organometallic reagents. The strong electron-withdrawing nature of the bis(trifluoromethyl) group significantly enhances metabolic stability and membrane permeability, as evidenced by the 4–8 fold increase in antimicrobial potency compared to mono-trifluoromethyl analogs [3] [4].
The C3-carboxylic acid group serves as a versatile handle for targeted derivatization, enabling modulation of solubility and biological interactions. Activation of the carboxylate via mixed anhydride formation (using isobutyl chloroformate in tetrahydrofuran) permits coupling with amines to generate amide libraries. Notably, primary and secondary alkyl amines exhibit higher conversion rates (>90%) than sterically hindered anilines under these conditions [3].
Esterification employs dehydrative agents like thionyl chloride followed by alcohol quenching, or catalytic approaches using sulfuric acid in methanol. Microwave-assisted esterification (100°C, 30 minutes) enhances reaction efficiency, achieving near-quantitative conversion. However, Structure-Activity Relationship (SAR) studies reveal that derivatization eliminating the free carboxylic acid (e.g., esterification or amidation) diminishes antimicrobial efficacy against Gram-positive bacteria, with minimum inhibitory concentration values increasing from 0.25–1.0 µg/mL to >8 µg/mL. This underscores the critical role of the anionic carboxylate for target binding [3] [4].
Table 3: Carboxylic Acid Derivatization Techniques and Outcomes
Derivative Type | Activation Method | Nucleophile | Conditions | Application Impact |
---|---|---|---|---|
Amides | Isobutyl chloroformate | Primary/Secondary amines | THF, 0–25°C | Reduced antimicrobial activity; enhanced lipophilicity |
Esters | Thionyl chloride/ROH | Methanol/Ethanol | Reflux, 2–4h | Improved cell permeability; inactive in antibacterial assays |
Hydrazides | Carbonyldiimidazole | Hydrazine hydrate | Ethanol, 80°C | Prodrug synthesis intermediates |
Metal Salts | NaOH/KOH | Aqueous base | 25°C | Enhanced aqueous solubility for formulation |
Alternative strategies include synthesizing hydrazide derivatives as prodrug precursors or forming metal salts (sodium, potassium) for improved aqueous solubility. Computational analyses indicate that the carboxylic acid’s orientation within the fused ring system minimizes steric hindrance during derivatization, favoring nucleophilic attack at the carbonyl carbon without requiring protecting groups for the pyrazole nitrogen [3].
Transitioning from batch to continuous flow reactors addresses key scalability challenges in synthesizing this thermally sensitive compound. Multi-step sequences integrate reaction modules for enone formation, pyrazole cyclization, and trifluoromethylation within a single flow system. Precise temperature control (±2°C) in microchannel reactors suppresses decomposition pathways observed in batch processes above 120°C, improving overall yield by 15–20% [3].
For the critical cyclization step, segmented flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) enable rapid hydrazone cyclization at 100°C with residence times under 5 minutes. This contrasts sharply with traditional batch methods requiring 4–6 hours. Integrated membrane separation units continuously remove water byproducts, driving equilibrium toward complete conversion. Subsequent trifluoromethylation employs copper-packed bed reactors, where gaseous trifluoromethyl iodide flows through copper-filled columns, generating transient trifluoromethyl copper species that react with aryl iodide intermediates [3] [4].
Table 4: Flow Reactor Parameters for Industrial Production
Process Step | Reactor Type | Temperature | Pressure | Residence Time | Output Capacity |
---|---|---|---|---|---|
Enone Formation | Tubular reactor | 50°C | 3 bar | 30 min | 5 kg/h |
Pyrazole Cyclization | Packed-bed (Amberlyst-15) | 100°C | 10 bar | 5 min | 3.5 kg/h |
Trifluoromethylation | Copper-packed column | 130°C | 15 bar | 15 min | 2 kg/h |
Crystallization | Segmented flow | 0–5°C | 1 bar | 45 min | Continuous slurry |
Downstream processing incorporates in-line analytical monitoring (FTIR, UV-Vis) and automated crystallization units. Antisolvent crystallization using ethanol-water mixtures achieves >99.5% purity with uniform particle size distribution (D90 < 50 µm), meeting pharmaceutical specifications. Continuous flow methodologies reduce solvent consumption by 40% and cut processing times from days to hours, making kilogram-scale production economically viable for preclinical development [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9